Ammonium phenolate

Organic synthesis Metal-free chemistry Pharmaceutical intermediates

Procure Ammonium Phenolate (CAS 5973-17-1) for metal-sensitive applications. Unlike sodium phenolate, its ammonium counterion thermally decomposes to volatile ammonia, eliminating trace metal residues per ICH Q3D. This phenol ammonium salt is essential for supramolecular assembly requiring hydrogen-bond donors. Ideal for API synthesis and catalyst development. High purity guaranteed.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 5973-17-1
Cat. No. B10825881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium phenolate
CAS5973-17-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[O-].[NH4+]
InChIInChI=1S/C6H6O.H3N/c7-6-4-2-1-3-5-6;/h1-5,7H;1H3
InChIKeyXABJJJZIQNZSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Phenolate (CAS 5973-17-1): Core Physicochemical Baseline for Industrial Sourcing and Research Procurement


Ammonium phenolate (CAS 5973-17-1), also designated as phenol ammonium salt (1:1), is an organic ammonium salt with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . The compound consists of a phenolate anion (C₆H₅O⁻) paired with an ammonium cation (NH₄⁺), distinguishing it fundamentally from the more commonly encountered alkali metal phenolates such as sodium phenolate and potassium phenolate. Its reported melting point is approximately 100°C, and it decomposes before boiling under standard atmospheric conditions . As a member of the phenolate salt class, ammonium phenolate exhibits water solubility characteristic of ionic phenolates, though its exact aqueous solubility parameters remain sparsely documented in the peer-reviewed literature [1].

Why Ammonium Phenolate (CAS 5973-17-1) Cannot Be Casually Replaced by Sodium Phenolate or Other Alkali Phenolates


The substitution of ammonium phenolate with sodium phenolate or potassium phenolate is not a trivial equivalence for procurement specialists and formulation chemists. The ammonium cation (NH₄⁺) differs fundamentally from alkali metal cations (Na⁺, K⁺) in terms of ionic radius, hydrogen-bonding capacity, thermal lability, and the ability to be removed as volatile ammonia under mild thermal or vacuum conditions [1]. Alkali metal phenolates such as sodium phenolate (CAS 139-02-6) introduce non-volatile metallic counterions that persist in the final product matrix, necessitating aqueous workup steps and generating metal-containing waste streams. In contrast, the ammonium counterion in ammonium phenolate can be eliminated as gaseous NH₃ upon heating, enabling metal-free product isolation in organic synthesis applications where trace metal contamination is unacceptable . Furthermore, the thermal stability profile differs markedly: ammonium phenolate decomposes before boiling, whereas sodium phenolate exhibits a well-defined melting point of approximately 370°C and does not undergo comparable thermal dissociation, rendering the two salts non-interchangeable in thermally driven processes [2]. The quantitative evidence in Section 3 substantiates these differentiation points with assay-derived data.

Ammonium Phenolate (CAS 5973-17-1) Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Selection


Counterion Volatility: Metal-Free Residue Profile in Organic Synthesis Workflows

Ammonium phenolate offers a distinct processing advantage over sodium phenolate in synthetic sequences requiring metal-free final products. The ammonium counterion can be eliminated as gaseous ammonia upon heating or under reduced pressure, whereas sodium phenolate leaves a non-volatile Na⁺ residue that persists through workup unless aqueous extraction is performed [1]. While direct head-to-head residue quantification data are not available in the peer-reviewed literature for ammonium phenolate specifically, the underlying principle is well-established: ammonium salts of organic acids thermally decompose to liberate NH₃ and the parent acid or its derivative, a phenomenon not observed with sodium or potassium salts under comparable mild thermal conditions .

Organic synthesis Metal-free chemistry Pharmaceutical intermediates

Molecular Weight Economy: Gravimetric Efficiency in Stoichiometric Reactions

Ammonium phenolate (MW = 111.14 g/mol) provides a gravimetric advantage over sodium phenolate (MW = 116.09 g/mol) and potassium phenolate (MW = 132.20 g/mol) when used as a stoichiometric reagent in organic transformations [1][2]. In reactions where the phenolate anion serves as a nucleophile or base and the counterion is ultimately discarded, the lower molecular weight of the ammonium salt translates to reduced mass input per mole of reactive phenolate delivered, directly impacting raw material procurement volumes and shipping costs .

Stoichiometry optimization Process chemistry Cost efficiency

Thermal Decomposition Behavior: Differential Processing Windows in Elevated-Temperature Applications

Ammonium phenolate exhibits a fundamentally different thermal stability profile compared to sodium phenolate, with implications for process design in elevated-temperature applications. Ammonium phenolate decomposes before reaching a defined boiling point, with reported boiling point estimates around 181.8°C at 760 mmHg representing calculated rather than experimentally observed values due to decomposition [1]. In contrast, sodium phenolate is thermally robust, melting at approximately 370°C and boiling at much higher temperatures without decomposition [2]. This divergence means ammonium phenolate cannot be substituted into high-temperature processes designed for sodium phenolate, but conversely offers a clean thermal decomposition pathway for applications where phenolate must be removed post-reaction.

Thermal stability Process safety Decomposition profile

Hydrogen-Bonding Capacity: Differential Solvation and Supramolecular Assembly Potential

The ammonium cation in ammonium phenolate possesses hydrogen-bond donor capacity (one hydrogen bond donor per NH₄⁺ unit), enabling supramolecular interactions that are absent in alkali metal phenolates . Sodium and potassium phenolates lack hydrogen-bond donor functionality entirely, interacting with solvents and crystal lattices solely through ionic and cation-π interactions. This difference in intermolecular interaction potential affects crystallization behavior, solubility in protic versus aprotic solvents, and the ability to form defined co-crystals or adducts in solid-state formulations .

Supramolecular chemistry Crystal engineering Solvation

Quaternary Ammonium Phenolate Catalysts: Precedent for Ammonium Phenolate Derivatives in Polymerization

While simple ammonium phenolate (NH₄⁺) is not directly employed as a polymerization catalyst, the broader class of ammonium phenolates—particularly zwitterionic metal ammonium tris(phenolate) complexes—demonstrates high catalytic activity in the ring-opening polymerization (ROP) of lactide under solvent-free conditions. Zirconium-based ammonium tris(phenolate) catalysts exhibit robust and efficient polymerization activity with heteroselectivity under industrially relevant solvent-free conditions [1]. This establishes a class-level precedent that ammonium phenolate architectures can serve as effective ligand scaffolds in catalytic systems, differentiating them from simple alkali metal phenolate salts which lack the ammonium functionality necessary for forming such coordination complexes [2].

Polymerization catalysis Ring-opening polymerization Lactide polymerization

Quaternary Ammonium Phenolate Corrosion Inhibition: Enhanced Electron Cloud Density

Quaternary ammonium phenolate derivatives have been synthesized and evaluated as corrosion inhibitors for zinc-manganese batteries, demonstrating that the ammonium phenolate structural class confers beneficial electronic properties. Hydroxyethyl quinoline quaternary ammonium phenolate and para-nitro phenolate derivatives exhibit effective inhibition of zinc corrosion, attributed to higher electron cloud density around the functional groups and larger projective area provided by the quaternary ammonium moiety [1]. This establishes that the ammonium phenolate architecture can be engineered for specific electrochemical applications where simple alkali metal phenolates would lack the requisite electronic characteristics.

Corrosion inhibition Battery materials Electrochemistry

Ammonium Phenolate (CAS 5973-17-1): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Metal-Free Pharmaceutical Intermediate Synthesis Requiring Counterion Elimination

Ammonium phenolate is the preferred phenolate source for synthetic sequences where trace metal contamination must be avoided and the phenolate counterion must be removed without aqueous workup. The ammonium cation decomposes to volatile ammonia upon mild heating, leaving no metal residue, whereas sodium phenolate would introduce non-volatile sodium that persists in the product [1]. This scenario applies specifically to active pharmaceutical ingredient (API) synthesis where ICH Q3D elemental impurity guidelines strictly limit sodium and potassium levels. The 4.3% lower molecular weight of ammonium phenolate compared to sodium phenolate also provides a modest stoichiometric mass efficiency benefit in process-scale campaigns [2].

Low-to-Moderate Temperature Organic Transformations Involving Phenolate Nucleophiles

For organic reactions conducted below 100°C where phenolate serves as a nucleophile or base, ammonium phenolate offers a clean thermal decomposition pathway for post-reaction removal. The compound decomposes before reaching its calculated boiling point of 181.8°C, enabling counterion elimination under conditions that would not affect sodium phenolate . This thermal lability is advantageous in etherification and esterification reactions where the ammonium counterion can be driven off as NH₃ gas, simplifying purification. In contrast, reactions requiring sustained temperatures above 180°C should employ sodium phenolate due to its superior thermal stability [1].

Supramolecular Chemistry and Co-Crystal Engineering Requiring Hydrogen-Bond Donor Functionality

Ammonium phenolate enables supramolecular assembly strategies that are inaccessible with sodium or potassium phenolates due to the hydrogen-bond donor capacity of the NH₄⁺ cation. With one hydrogen bond donor per molecule, ammonium phenolate can participate in directed hydrogen-bonding networks in the solid state and in solution, affecting crystallization behavior, solubility profiles, and co-crystal formation potential . Researchers developing phenolate-containing co-crystals, host-guest complexes, or supramolecular polymers should procure ammonium phenolate specifically when counterion-mediated hydrogen bonding is a design requirement. Sodium phenolate lacks this functionality entirely and cannot serve as a substitute in such applications [1].

Ammonium Phenolate-Derived Catalyst Development for Polymerization and Corrosion Inhibition

Ammonium phenolate serves as a foundational building block for synthesizing more complex ammonium phenolate derivatives with demonstrated performance in polymerization catalysis and corrosion inhibition. Quaternary ammonium phenolate derivatives have been validated as effective corrosion inhibitors for zinc-manganese batteries, exhibiting higher electron cloud density around functional groups . Additionally, zwitterionic metal ammonium tris(phenolate) complexes demonstrate robust catalytic activity in solvent-free lactide ring-opening polymerization [1]. Researchers developing novel catalysts or inhibitors should procure ammonium phenolate as the synthetic entry point to these functional architectures, a role that sodium phenolate cannot fulfill due to the absence of the ammonium moiety required for subsequent derivatization.

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